Home > Products > Screening Compounds P40695 > Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate - 1155408-24-4

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate

Catalog Number: EVT-2881754
CAS Number: 1155408-24-4
Molecular Formula: C16H13FO4
Molecular Weight: 288.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While this exact compound was not found in the provided literature, similar compounds are frequently encountered as intermediates in organic synthesis [, , , , , , ] and as building blocks for more complex molecules [, , , , , , ]. This suggests that Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate could hold similar potential for research applications.

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound is a novel teraryl oxazolidinone with enhanced safety and efficacy as an antimicrobial agent. It exhibits promising antibacterial activity against various bacteria, including MRSA. []

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

  • Compound Description: S-23 is a selective androgen receptor modulator (SARM) investigated for its potential use in hormonal male contraception. It displays high binding affinity for androgen receptors and demonstrates tissue-selective androgenic effects. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 acts as a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. It is under investigation as a potential treatment for migraines. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It exhibits high selectivity for RORc over other ROR family members and demonstrates dose-dependent inhibition of IL-17 production. []

1‐[2‐methyl‐5‐phenyl‐3‐thienyl]‐2‐[2‐methyl‐5‐(3‐fluoro‐4‐chloro)phenyl‐3‐thienyl]perfluorocyclopentene

  • Compound Description: This compound is a novel unsymmetrical photochromic diarylethene that exhibits a color change from colorless to blue in hexane upon irradiation with UV/Vis light. It undergoes a reversible cyclization/cycloreversion process. []

Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxylate

  • Compound Description: This compound's crystal structure has been characterized, providing insights into its molecular geometry and packing arrangement. []
  • Compound Description: This compound serves as a key starting material (KSM) in pharmaceutical synthesis and necessitates a robust analytical method for its quantification and quality control. []
  • Compound Description: This asymmetrical photochromic diarylethene displays noticeable fluorescence switching in conjunction with its photochromic behavior. Upon UV light exposure, its solution and PMMA film forms exhibit photochromism. []
  • Compound Description: This asymmetrical photochromic diarylethene demonstrates significant photochromism, shifting from colorless to violet-red in hexane solution under UV irradiation. It also shows distinct fluorescence switching accompanying its photochromic behavior. []
  • Compound Description: This unsymmetrical photochromic diarylethene exhibits notable photochromism and fluorescence upon exposure to UV and visible light in both hexane solution and PMMA films. []

4-cyano-2-fluorophenyl and 4-cyano-3-fluorophylen 4-substituted benzoates

  • Compound Description: A series of these novel esters were synthesized and their liquid crystal properties were studied. Interestingly, some of these compounds exhibited higher clearing points compared to their non-fluorinated counterparts. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 is a novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A inhibitor. Its development aimed at enhancing cognitive function by augmenting cyclic nucleotide signaling pathways in specific brain regions. []

phenyl 7-fluoro-4-chromone-3-sulfonate

  • Compound Description: This compound undergoes unusual ring transformations when reacted with methyl 3-oxopentanoate in the presence of ammonium acetate, leading to the formation of novel benzoxathiinopyridines and other heterocyclic compounds. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169 is a novel intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). It shows promise for treating treatment-resistant depression (TRD) by selectively inhibiting GluN2B receptor function. []

4,4'-[4-fluoro-7-({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid

  • Compound Description: Novel crystalline forms of this compound have been developed. [, ]

4,4'-[2-methyl-7-({4-[4-(pentafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid and 4,4'-[4-fluoro-2-methyl-7-({4-[4-(2,3,4,6-tetrafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid

  • Compound Description: These compounds are structurally related to 4,4'-[4-fluoro-7-({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid, for which novel crystalline forms have been developed. []

5-Ethoxycarbonyl-4-[(4-methoxycarbonyl)phenyl]-6-methyl-3,4-dihydropyrimidin2(1H)-ones

  • Compound Description: This compound was synthesized through a one-pot, three-component condensation reaction. Its structure was meticulously characterized using various spectroscopic techniques and single-crystal X-ray diffraction. []

Methyl 2-chloro-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

  • Compound Description: This compound acts as a key intermediate in synthesizing a series of dihydropyrimidine analogs, DHPM1-DHPM8, that are being investigated for their antimosquito properties. []

1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is a pan-RAF inhibitor with minimal paradoxical activation. It exhibits activity against tumor cells harboring BRAF or RAS mutations and is currently undergoing evaluation in Phase I clinical trials. []

4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate

  • Compound Description: An improved preparation method for this compound has been developed to address the challenges of complicated processes, low product purity, and yield associated with existing methods. []
  • Compound Description: These derivatives show potential as potent Foy-suited 3-kinase inhibitors and are being investigated for their use in treating inflammatory diseases, particularly respiratory ones. []

2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate

  • Compound Description: This Schiff base compound has undergone computational studies to investigate its theoretical properties. Its IR, NMR, and UV-Vis spectral data have been calculated and analyzed using density functional theory (DFT). []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

  • Compound Description: TG100801 is a topically administered prodrug designed to treat age-related macular degeneration (AMD). It effectively inhibits both VEGFr2 and Src family kinases, showing promise in managing AMD-associated edema. []

3-PHENYL-4-METHOXYCARBONYL PYRAZOLES

  • Compound Description: This class of compounds, where R is hydrogen or methyl, R2 is hydrogen, unsubstituted or substituted alkanoyl, methoxycarbonyl, or unsubstituted or substituted phenoxycarbonyl, or is hydroxymethyl or methoxymethyl, A and B are each oxygen or sulfur, Z is unsubstituted or substituted alkylene, m, n and p are each zero or 1, X is hydrogen, halogen, or nitro, and Y is hydrogen, alkyl, alkoxy, haloalkyl, halogen, nitro, or cyano, has been found to be effective in controlling undesirable plant growth. []

Polyoxetanes Derived from 4-(4-Alkoxyphenylazo)phenyl 4-[7-(3-Methyl-3-oxetanyl)-1,6-dioxaheptyl]benzoates

  • Compound Description: This series of polymers, incorporating a spacer-separated azobenzene moiety, exhibits liquid-crystalline properties. Their mesomorphic behavior is influenced by the benzoate moiety, the alkoxy tail length, and the oxetane main chain. []

(2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

  • Compound Description: MK-0731 is a potent kinesin spindle protein (KSP) inhibitor that has undergone Phase I clinical trials for the treatment of taxane-refractory cancers. Its development aimed to overcome the limitations of earlier KSP inhibitors, such as hERG channel binding and poor in vivo potency. []

8-Substituted-2-(2-Chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines

  • Compound Description: This series of compounds has been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibit promising antifungal activity against Candida albicans. []
  • Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist. Its continuous administration has been shown to attenuate allodynia-like behavior in rat models of trigeminal neuropathic pain. [, ]
  • Compound Description: Novel salt forms of this compound, including tartrate, hydrochloride, citrate, and others, have been synthesized and characterized. []

(Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl)methylene)-2-(((E)-5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)methyl)cyclobut-1-en-1-olate

  • Compound Description: This redshifted hydrophobic squaraine dye incorporates a dicyanomethylene moiety and halogen substituents, resulting in fluorescence in the near-infrared optical region. Its hydrophobicity was demonstrated through spectroscopic studies in water-methanol mixtures, revealing the formation of J-aggregates with increasing water concentration. []

5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: The crystal structure of this compound, determined via X-ray diffraction, revealed a three-dimensional network formed by N—H⋯O and C—H⋯F hydrogen bonds between molecules. []

T-2328, 2-fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride

  • Compound Description: T-2328 is a brain-penetrating antagonist of the tachykinin NK1 receptor, exhibiting potent antiemetic properties in animal models. Its pharmacological profile suggests potential therapeutic use for chemotherapy-induced emesis. []

1-(5-tert-butyl-2-phényl-2h-pyrazol-3-yl)-3-[2-fluoro-4-(1-méthyl-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-7-yloxy)-phényl]-urée

  • Compound Description: This compound, along with its associated compounds, is being investigated for its use in cancer treatment, particularly cancers characterized by RAS mutations. []

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3- yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol- 5(4H)-one

  • Compound Description: This compound is a potent BACE1 inhibitor with potential therapeutic benefits in treating Alzheimer’s disease. Its synthesis features an efficient method involving a Friedel-Crafts reaction and a DMSO-mediated α-oxidation step. []

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

  • Compound Description: This compound is a novel, orally active 5-lipoxygenase inhibitor. Its synthesis has been optimized to be more efficient. []

4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl) phenyl benzoate

  • Compound Description: This thiadiazole derivative exhibits anticancer activity. Its interaction mechanism with calf thymus DNA has been investigated using various spectroscopic techniques and computational methods. []

sodium 3r,5s-(+)-erythro-(e)-7-(4-(4-fluoro-phenyl)-2,6-diisopropyl-5-methoxy methyl-pyrid-3-yl)-3,5-dihydroxy-hept-6-enoate

  • Compound Description: An enantioselective synthesis for this compound has been developed for the treatment of lipoproteinemia. []
  • Compound Description: This series of coumarin-chalcone hybrids has been synthesized and explored for their skeletal muscle and antianxiety potential. Computational studies and pharmacological evaluations in mice were conducted to assess their properties. []
  • Compound Description: Novel crystal modifications of this compound have been identified and characterized. []
Overview

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound with the molecular formula C16H16FO3C_{16}H_{16}FO_3. This compound is a derivative of benzoic acid, characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to the aromatic ring. Its structure features a benzoate moiety substituted with a 3-fluoro-4-(methoxycarbonyl)phenyl group, making it relevant in various fields of chemical research and applications.

Source

This compound can be synthesized through several methods, primarily involving cross-coupling reactions. The most common synthesis route utilizes the Suzuki-Miyaura cross-coupling reaction, which involves coupling a boronic acid derivative with an aryl halide.

Classification

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate belongs to the class of benzoates and can be classified as an aromatic ester. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Analysis

Methods

The synthesis of methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate can be achieved through the following methods:

  1. Suzuki-Miyaura Cross-Coupling Reaction:
    • This method involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate.
    • Typical reaction conditions include heating the mixture under inert atmosphere to facilitate the coupling process.
  2. Alternative Synthetic Routes:
    • Other methods may involve different coupling partners or variations in catalytic systems, but they generally follow similar principles of cross-coupling reactions.

Technical Details

The reaction typically requires careful control of temperature and time to optimize yields. The purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Molecular Structure Analysis

Structure

The molecular structure of methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate consists of:

  • A central benzoate group.
  • A fluorine atom positioned at the meta position relative to the methoxycarbonyl substituent.
  • A methoxycarbonyl group (-COOCH₃) attached to one of the phenyl rings.

Data

  • Molecular Formula: C16H16FO3C_{16}H_{16}FO_3
  • Molecular Weight: Approximately 288.30 g/mol
  • Structural Representation: The compound can be depicted using standard chemical drawing conventions to illustrate its aromatic rings and functional groups.
Chemical Reactions Analysis

Reactions

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate is capable of undergoing several chemical reactions:

  1. Oxidation:
    • Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction:
    • The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions:
    • The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Technical Details

The specific products formed from these reactions depend on the reagents and conditions applied. For instance, oxidation may yield carboxylic acids while reduction may lead to alcohols.

Mechanism of Action

The mechanism of action for methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate involves its interaction with biological targets:

  1. Enzyme Inhibition:
    • The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
  2. Receptor Binding:
    • It may also interact with receptors, leading to changes in cellular signaling pathways.

Process Data

The specific pathways and molecular targets vary based on the context of use, indicating its versatility in research applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data should be obtained through experimental measurement.

Chemical Properties

  • Solubility: Solubility in organic solvents like ethanol and dichloromethane is expected due to its ester functionality.
  • Stability: The compound's stability under various conditions should be evaluated, particularly regarding heat and light exposure.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Applications

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate has several scientific uses:

  1. Organic Synthesis:
    • Serves as an intermediate in synthesizing more complex organic molecules.
  2. Biological Studies:
    • Useful in studies involving enzyme inhibition or receptor binding due to its structural characteristics.
  3. Industrial Applications:
    • Employed in producing specialty chemicals and materials with desired properties, including pharmaceuticals and agrochemicals.

This compound's unique properties make it a valuable target for further research and development in various scientific fields.

Properties

CAS Number

1155408-24-4

Product Name

Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate

IUPAC Name

methyl 3-fluoro-4-(4-methoxycarbonylphenyl)benzoate

Molecular Formula

C16H13FO4

Molecular Weight

288.274

InChI

InChI=1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)13-8-7-12(9-14(13)17)16(19)21-2/h3-9H,1-2H3

InChI Key

TZEPKOAATCRICF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.